Finalgon active ingredients mechanism of action
Finalgon active ingredients mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Finalgon's Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finalgon is a topical analgesic formulation designed to provide relief from musculoskeletal pain, including rheumatism, arthritis, lumbago, and muscular aches.[1] Its efficacy stems from the synergistic action of its two active ingredients: Nonivamide and Nicoboxil.[2][3] This document provides a comprehensive technical overview of the distinct and complementary mechanisms of action of these compounds, supported by quantitative data from clinical studies and detailed experimental methodologies.
Core Active Ingredients and Their Primary Functions
Finalgon's therapeutic effect is achieved through the combined actions of a sensory neuron activator and a vasodilator.
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Nonivamide (Pelargonic Acid Vanillylamide - PAVA): A synthetic capsaicin (B1668287) analogue, Nonivamide is the primary analgesic component.[4][5] It functions by activating specific receptors on sensory neurons, leading to a sensation of intense warmth and subsequent, long-lasting pain relief through neuronal desensitization.[6][7]
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Nicoboxil (Butoxyethyl Nicotinate): A derivative of nicotinic acid (a B-vitamin), Nicoboxil acts as a potent rubefacient, inducing rapid and intense vasodilation.[3][5] This effect is primarily mediated by prostaglandins (B1171923) and contributes to the warming sensation and enhanced penetration of the active ingredients.[3]
The combination of these two agents produces a complementary effect; Nicoboxil induces a rapid hyperemic response, while Nonivamide provides a more sustained heating sensation and direct analgesic action.[3][5]
Nonivamide: Mechanism of Action
Nonivamide's primary mechanism revolves around its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on nociceptive (pain-sensing) sensory neurons.[7][8]
TRPV1-Dependent Signaling Pathway
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Receptor Binding and Activation: Nonivamide, like its natural analogue capsaicin, binds to and activates the TRPV1 receptor.[4] This binding induces a conformational change in the receptor, opening the ion channel.[6][8]
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Cation Influx and Depolarization: The opening of the TRPV1 channel allows a significant influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[7][8] This influx leads to the depolarization of the neuronal membrane.
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Action Potential and Sensation of Heat: The depolarization generates action potentials that propagate along the sensory nerve fibers (primarily C-fibers and Aδ-fibers) to the spinal cord and then to the brain.[6] This is interpreted as a burning or heating sensation.[7] Notably, Nonivamide lowers the thermal activation threshold of TRPV1 to near body temperature, creating the perception of heat without an actual increase in tissue temperature.[6]
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Neurotransmitter Release: Initial activation causes the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the nerve terminals.[7]
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Desensitization and Analgesia: Prolonged or repeated exposure to Nonivamide leads to a "defunctionalization" or desensitization of the nociceptive neurons. This occurs through two main processes:
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Depletion of Neuropeptides: The sustained activation leads to the depletion of Substance P and CGRP from the nerve endings.[7][8] Since Substance P is a key mediator in the transmission of pain signals, its depletion results in an analgesic effect.
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Receptor Downregulation: Continuous stimulation can lead to the downregulation of TRPV1 receptors on the cell surface.[8]
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The following diagram illustrates the TRPV1-dependent signaling cascade initiated by Nonivamide.
TRPV1-Independent Signaling
Recent research has uncovered a TRPV1-independent pathway for Nonivamide. Studies using the SH-SY5Y human neuroblastoma cell line have shown that Nonivamide can stimulate the release of dopamine (B1211576) and serotonin (B10506).[9][10] This effect was not blocked by TRPV1 antagonists, in contrast to the effects of capsaicin, indicating a distinct mechanism that may contribute to its overall pharmacological profile.[9]
Nicoboxil: Mechanism of Action
Nicoboxil's primary role is to induce cutaneous vasodilation, a process known as rubefaction. This effect is synergistic with Nonivamide, promoting a faster onset of the warming sensation and potentially enhancing skin penetration.[2][11]
Prostaglandin-Mediated Vasodilation
The vasodilatory action of Nicoboxil is mediated by the local release of prostaglandins.[3]
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Enzyme Activation: Upon topical application, Nicoboxil interacts with cells in the skin, leading to the activation of the cyclooxygenase (COX) enzymes (both PTGS1 and PTGS2).[12]
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Prostaglandin (B15479496) Synthesis: COX enzymes catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH2).[12][13]
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Vasodilatory Prostaglandins: PGH2 is then converted by specific synthases into various prostaglandins, most notably prostacyclin (PGI2) and prostaglandin E2 (PGE2), which are potent vasodilators.[13][14]
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Vascular Effect: These prostaglandins act on receptors in the smooth muscle cells of cutaneous blood vessels, causing them to relax. This relaxation leads to vasodilation, increasing local blood flow.[13]
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Hyperemia and Counter-Irritation: The increased blood flow manifests as erythema (redness) and a sensation of warmth.[3] This intense sensory input is thought to provide pain relief via a "counter-irritation" mechanism, where the stimulation of cutaneous nerves alters or offsets pain signals from underlying muscles or joints innervated by the same nerve pathways.[11]
The diagram below outlines the prostaglandin synthesis pathway leading to vasodilation.
Clinical Efficacy: Quantitative Data
The efficacy of the Nicoboxil/Nonivamide combination has been validated in robust clinical trials, primarily for the treatment of acute non-specific low back pain.[15][16]
Table 1: Pain Intensity Reduction in Acute Low Back Pain (Phase III RCT)
This table summarizes data from a randomized, double-blind, controlled trial involving 805 patients treated for up to 4 days.[17][18]
| Treatment Group (Ointment) | Mean Baseline Pain (0-10 NRS) | Mean Pain Reduction after 8 Hours | p-value vs. Placebo | p-value vs. Nicoboxil |
| Nicoboxil/Nonivamide (2.5%/0.4%) | 6.6 | -2.410 | <0.0001 | <0.0001 |
| Nonivamide alone (0.4%) | 6.6 | -2.252 | - | - |
| Nicoboxil alone (2.5%) | 6.6 | -1.428 | - | - |
| Placebo | 6.6 | -1.049 | - | - |
| NRS: Numerical Rating Scale. Data sourced from Gaubitz et al., 2015.[17][18] |
Table 2: Responder Analysis and Number Needed to Treat (NNT)
This table presents responder rates from a placebo-controlled trial, indicating the percentage of patients achieving specific levels of pain intensity difference (PID).[19]
| Endpoint | PID Threshold | % Responders (FDC) | % Responders (Placebo) | NNT |
| After 8 Hours | ≥30% | 56.9% | 25.1% | 3.1 |
| ≥50% | 29.9% | 9.9% | 5.0 | |
| Last Treatment Day | ≥30% | 73.7% | 42.3% | 3.2 |
| ≥50% | 55.8% | 29.0% | 3.7 | |
| FDC: Fixed-Dose Combination (Nicoboxil/Nonivamide). NNT: Number Needed to Treat.[19] |
Experimental Protocols
The quantitative data presented above are derived from well-designed clinical trials. The methodology for these studies provides a framework for understanding how the efficacy of Finalgon was established.
Protocol: Phase III Randomized Controlled Trial for Acute Low Back Pain
This section details the typical protocol for a pivotal study evaluating Nicoboxil/Nonivamide ointment.[17][18][20]
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Objective: To assess the efficacy, safety, and tolerability of a fixed-dose combination of Nicoboxil/Nonivamide compared to its individual components and a placebo in patients with acute non-specific low back pain.[20]
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Study Design: A multi-center, randomized, double-blind, active- and placebo-controlled, four-arm parallel-group study.[18]
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Patient Population:
-
Inclusion Criteria: Male or female patients aged 18-65 years with acute non-specific low back pain lasting more than 2 days but less than 3 weeks.[21][22] A baseline pain intensity score of ≥ 5 on a 0-10 Numerical Rating Scale (NRS) was required.[20][22]
-
Exclusion Criteria: Patients with neurological deficits, specific causes of back pain (e.g., fractures, tumors), multilocular pain, or known hypersensitivity to the study drugs.[20][21]
-
-
Intervention:
-
Nicoboxil 2.5% / Nonivamide 0.4% ointment
-
Nonivamide 0.4% ointment
-
Nicoboxil 2.5% ointment
-
Placebo ointment (vehicle identical in look and feel)
-
-
Method of Administration: A 2cm line of ointment was applied to the painful area of the back up to three times daily for a maximum of four days.[20]
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Primary Efficacy Endpoint: The pain intensity difference (PID) from baseline to 8 hours after the first application, as measured on the 0-10 NRS.[18]
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Secondary Efficacy Endpoints:
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Statistical Analysis: Efficacy was typically analyzed using an Analysis of Covariance (ANCOVA) model, with baseline pain intensity and study center as covariates.[17]
The workflow for this type of clinical trial is illustrated below.
References
- 1. nps.org.au [nps.org.au]
- 2. Nicoboxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Nonivamide - Formosa Laboratories, Inc. [formosalab.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. sxrebecca.com [sxrebecca.com]
- 7. sxrebecca.com [sxrebecca.com]
- 8. What is the mechanism of Nonivamide? [synapse.patsnap.com]
- 9. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EFFICACY AND SAFETY OF TOPICAL NONIVAMIDE/NICOBOXIL FIXED DOSE COMBINATION (NONI) IN ACUTE LOW BACK PAIN (A-LBP): A RANDOMISED, PLACEBO CONTROLLED TRIAL [morressier.com]
- 20. Nonivamide/Nicoboxil Ointment in Acute Low Back Pain [ctv.veeva.com]
- 21. Efficacy and Safety of Finalgon® Cream Multiple Doses in Acute Low Back Pain | Clinical Research Trial Listing [centerwatch.com]
- 22. Efficacy and Safety of Finalgon® Cream Multiple Doses in Acute Low Back Pain [ctv.veeva.com]
